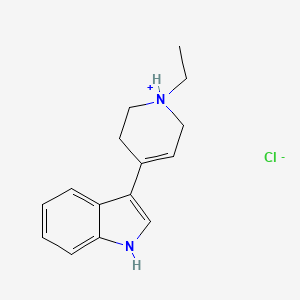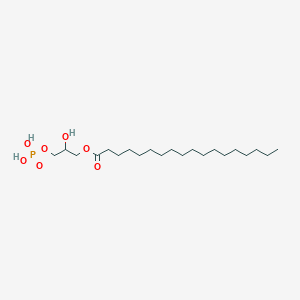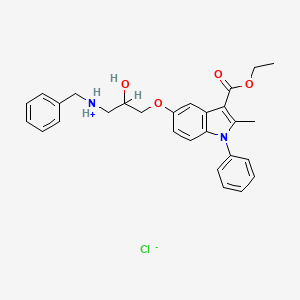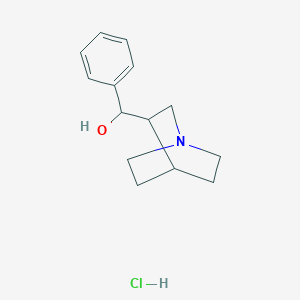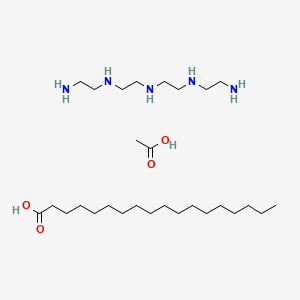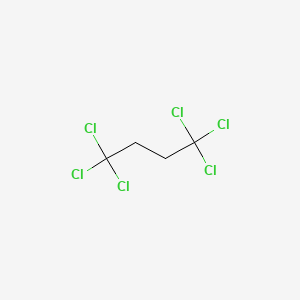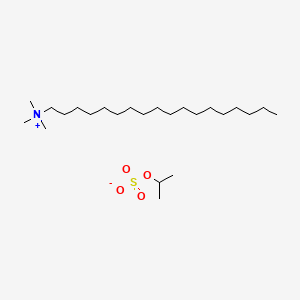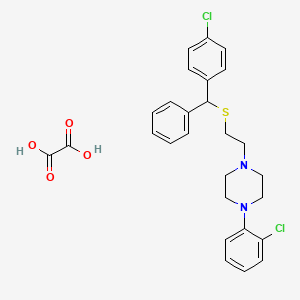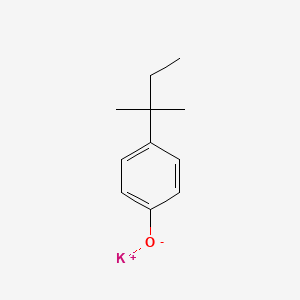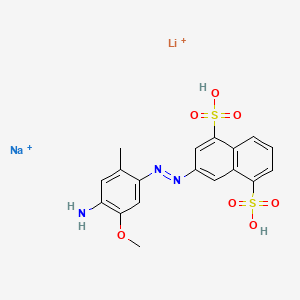
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate: is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-5-methoxy-2-methylbenzenesulfonic acid. This involves treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,5-naphthalenedisulfonic acid in an alkaline medium to form the azo compound.
Neutralization and Salt Formation: The final step involves neutralizing the reaction mixture and converting it into its lithium sodium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to control temperature, pH, and other reaction parameters. The process ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic medium are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding aromatic amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学研究应用
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用机制
The compound exerts its effects primarily through its azo group (-N=N-), which can interact with various molecular targets. The mechanism involves:
Binding to Proteins: The azo group can form covalent bonds with amino acid residues in proteins, altering their function.
Pathway Involvement: The compound can interfere with cellular pathways by modifying the activity of enzymes and other proteins.
相似化合物的比较
Similar Compounds
- Disodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)naphthalene-1,5-disulfonate
- 3-[(4-amino-5-methoxy-o-tolyl)azo]naphthalene-1,5-disulphonic acid
Uniqueness
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate is unique due to its specific combination of lithium and sodium ions, which can influence its solubility, stability, and reactivity compared to other similar compounds.
属性
CAS 编号 |
75198-80-0 |
|---|---|
分子式 |
C18H17LiN3NaO7S2+2 |
分子量 |
481.4 g/mol |
IUPAC 名称 |
lithium;sodium;3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H17N3O7S2.Li.Na/c1-10-6-14(19)16(28-2)9-15(10)21-20-11-7-13-12(18(8-11)30(25,26)27)4-3-5-17(13)29(22,23)24;;/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1 |
InChI 键 |
SZQSIBXHHGMGAY-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O)OC)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)

